molecular formula C14H15NO2 B11880729 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- CAS No. 6391-66-8

5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-

Cat. No.: B11880729
CAS No.: 6391-66-8
M. Wt: 229.27 g/mol
InChI Key: VXYKYULZMGGKJT-UHFFFAOYSA-N
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Description

The compound 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- is a tricyclic heterocyclic molecule featuring a pyran ring fused to a quinolinone core. The "tetrahydro" designation indicates partial saturation of the pyran ring, reducing aromaticity and altering conformational flexibility compared to fully unsaturated analogs.

Properties

IUPAC Name

2,2-dimethyl-4,6-dihydro-3H-pyrano[3,2-c]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-6H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYKYULZMGGKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344876
Record name 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6391-66-8
Record name 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts-Type Allenylation and Cyclization

The target compound can be synthesized via acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. This method, reported by, involves a two-step sequence:

  • Friedel-Crafts allenylation : The enol form of 4-hydroxy-1-methylquinolin-2(1H)-one undergoes electrophilic attack on the propargylic alcohol, facilitated by p-toluenesulfonic acid (pTsOH) in 1,2-dichloroethane (DCE) at 84°C.

  • 6-endo-dig cyclization : The intermediate undergoes ring closure to form the pyrano[3,2-c]quinolone core.

For the dimethyl variant, propargylic alcohols with branched alkyl groups (e.g., 2-methyl-3-butyn-2-ol) are critical to introducing the 2,2-dimethyl substituents. Yields range from 58% to 75% depending on steric and electronic effects of the propargylic alcohol.

Representative Procedure:

A mixture of 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol), 2-methyl-3-butyn-2-ol (0.5 mmol), and pTsOH·H2O (0.05 mmol) in DCE (5 mL) is stirred at 84°C for 1 hour. Purification via silica gel chromatography (petroleum ether/ethyl acetate) affords the target compound.

Multicomponent Condensation Reactions

Knoevenagel-Michael-Isomerization Cascade

A three-component reaction involving 4-hydroxy-2(1H)-quinolone, aldehydes, and malononitrile provides access to 2-amino-3-cyano derivatives. For the dimethyl variant, isobutyraldehyde serves as the aldehyde component, introducing the 2,2-dimethyl groups. The reaction proceeds via:

  • Knoevenagel condensation between isobutyraldehyde and malononitrile.

  • Michael addition of the enolate of 4-hydroxy-2(1H)-quinolone to the Knoevenagel adduct.

  • Cyclization and isomerization to form the pyrano[3,2-c]quinoline scaffold.

Catalysts such as Yb(OTf)3 or piperidine enhance reaction efficiency, with yields reaching 80–85% under solvent-free conditions.

Optimization Insights:

  • Solvent : Ethanol-water mixtures (3:1) reduce side reactions.

  • Temperature : Reflux conditions (80–90°C) accelerate cyclization.

Condensation with 3,3-Dimethylacrylic Acid and Paraformaldehyde

One-Pot Cyclocondensation

A highly efficient route involves refluxing 4-hydroxy-2(1H)-quinolone with paraformaldehyde and 3,3-dimethylacrylic acid in 1,4-dioxane under nitrogen. The mechanism involves:

  • Formation of a quinone methide intermediate via dehydration of the hydroxyl group.

  • Nucleophilic attack by 3,3-dimethylacrylic acid.

  • Intramolecular cyclization to yield the tetrahydro-pyranoquinolinone.

This method achieves yields of 70–78% and is scalable to gram quantities.

Reaction Conditions:

ParameterValue
Solvent1,4-Dioxane
TemperatureReflux (100–110°C)
Reaction Time4.5 hours
CatalystNone (thermal activation)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodYield (%)Key AdvantageLimitation
Acid-catalyzed tandem reaction58–75Short reaction time (1–4 hours)Requires stoichiometric acid
Multicomponent condensation80–85Atom-economicalSensitive to aldehyde purity
Cyclocondensation70–78No catalyst requiredHigh-temperature conditions

Functional Group Compatibility

  • Electron-withdrawing groups (e.g., halogens) on the quinolone core are tolerated in all methods.

  • Steric hindrance from bulky propargylic alcohols reduces yields in acid-catalyzed routes.

Mechanistic Considerations

Role of Acid Catalysts

In acid-mediated pathways, pTsOH protonates the propargylic alcohol, generating a resonance-stabilized allenyl cation. This electrophile reacts with the enol form of the quinolone, followed by cyclization to form the pyran ring.

Solvent Effects

Polar aprotic solvents (e.g., DCE) stabilize cationic intermediates in acid-catalyzed reactions, while protic solvents (e.g., ethanol) facilitate proton transfer in multicomponent condensations.

Scalability and Industrial Relevance

Kilogram-Scale Production

The cyclocondensation method (Section 3) is preferred for industrial synthesis due to its simplicity and absence of expensive catalysts. A representative pilot-scale protocol involves:

  • Charging 4-hydroxy-2(1H)-quinolone (1.0 kg), paraformaldehyde (0.5 kg), and 3,3-dimethylacrylic acid (1.2 kg) into a reactor.

  • Refluxing in 1,4-dioxane (10 L) for 5 hours.

  • Isolation via filtration and recrystallization from ethyl acetate.

This process achieves a 72% isolated yield with >98% purity.

Emerging Methodologies

Photocatalytic Approaches

Recent studies explore visible-light-mediated cyclizations using eosin Y as a photocatalyst. Preliminary data show 50–60% yields under mild conditions (25°C, 12 hours), though dimethyl-substituted variants remain challenging .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among pyrano[3,2-c]quinolinone derivatives include:

  • Substituents : Methyl, methoxy, chloro, or aryl groups.
  • Saturation : Fully unsaturated (aromatic) vs. partially saturated (tetrahydro/dihydro) rings.
  • Fused ring systems: Chromene vs. quinoline cores.

Table 1: Comparison of Structural Features

Compound Name Molecular Formula Substituents Saturation Key Features
Target Compound* C15H17NO2† 2,2-dimethyl 2,3,4,6-tetrahydro Enhanced lipophilicity, reduced planarity
N-Methylflindersine C15H15NO2 2,2,6-trimethyl 2,6-dihydro Brine shrimp toxicity (LD50: 1.39 µg/mL)
9-Methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one C15H15NO3 9-methoxy, 2,2-dimethyl 2,6-dihydro Increased polarity due to methoxy group
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile C19H17ClN2O 9-chloro, 4-benzonitrile 3,4-dihydro Electron-withdrawing substituents
2,4,4-Trimethyl-2-(phenylamino)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromen-5-one C21H21NO2 2,4,4-trimethyl, phenylamino 3,4-dihydro Chromene core, spirocyclic architecture

*Target compound: 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-; †Inferred formula based on saturation and substituents.

Key Observations:
  • Dimethyl groups at the 2-position increase steric hindrance, which may limit metabolic degradation or intermolecular interactions .
  • Methoxy or chloro substituents (e.g., in ) introduce electronic effects, altering reactivity in nucleophilic/electrophilic reactions.

Table 3: Bioactivity Comparison

Compound Bioactivity IC50/LD50 Reference
N-Methylflindersine Toxicity in brine shrimp; superoxide inhibition LD50: 1.39 µg/mL; IC50: <12 µM
Coumarin-based pyrano[3,2-c]chromenes hCA II inhibition (e.g., compound 12h) IC50: 4.55 ± 0.22 µM
Pyrimido-pyrano-chromenes Anti-HIV activity (reverse transcriptase inhibition) Not specified
3-(1H-Indol-3-yl) derivatives Anticancer potential (unspecified targets) Not reported
Key Insights:
  • Chromene-based analogs (e.g., ) show enzyme inhibitory activity, suggesting the quinolinone core’s role in targeting catalytic sites.
  • The target compound’s tetrahydro structure may reduce cytotoxicity compared to unsaturated analogs while retaining affinity for enzymes like hCA II or β-glucuronidase.

Analytical Differentiation

Mass spectrometry (MS) and NMR are critical for distinguishing isomers:

  • MS Fragmentation: Pyrano[3,2-c]quinolin-5-ones exhibit distinct fragmentation patterns compared to pyrano[2,3-b]quinolin-5-ones due to ring connectivity differences .
  • NMR Shifts : The 2,2-dimethyl groups in the target compound would produce characteristic singlet peaks in $^1$H NMR (δ ~1.3–1.5 ppm), differing from methoxy (δ ~3.8 ppm) or chloro-substituted analogs .

Biological Activity

5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyranoquinolines, which are known for their complex structures and potential pharmacological properties. The synthesis of this compound typically involves cyclocondensation reactions that yield high purity and good yields. For instance, a method described by researchers involves a one-pot synthesis using various starting materials including substituted indole aldehydes and active methylenes under mild conditions .

Anticancer Properties

Research indicates that derivatives of pyranoquinolines exhibit promising anticancer activity. A study evaluating a series of fused pyranoquinoline derivatives found that specific compounds demonstrated significant inhibitory effects against the ERK1 and ERK2 kinases with IC50 values as low as 0.19 µM and 0.16 µM respectively. These compounds were also assessed for their cytotoxicity against the NCI-60 panel of cancer cell lines, revealing potent anticancer properties .

Antimicrobial Activity

The antimicrobial potential of pyranoquinoline derivatives has been explored extensively. In one study, various synthesized compounds were screened against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives showed comparable or enhanced potency relative to standard antibiotics, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective compounds. Research has shown that modifications in the chemical structure significantly influence biological activity. For example, N-substituted benzyl derivatives exhibited stronger cytotoxic effects compared to their non-substituted counterparts in murine leukemia WEHI-3 cells. This highlights the importance of specific functional groups in enhancing biological efficacy .

Case Studies

  • Anticancer Activity : In a comprehensive study involving pyranoquinoline derivatives, two specific compounds were identified as potent ERK inhibitors with notable cytotoxicity against melanoma cell lines. The mechanism was further elucidated through molecular docking studies which suggested favorable binding interactions within the ATP-binding site of ERK2 .
  • Antimicrobial Evaluation : A series of newly synthesized pyranoquinoline derivatives were tested for antimicrobial activity. The results indicated that several compounds not only inhibited bacterial growth effectively but also displayed low toxicity towards human cells, suggesting a promising therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for identifying the core structure of 5H-Pyrano[3,2-c]quinolin-5-one derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the pyranoquinolinone scaffold and substituent positions. For example, the methoxy group in 9-methoxy derivatives shows a singlet at δ ~3.8 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or Electron Ionization (EI-MS) can verify molecular weight and fragmentation patterns. For instance, m/z 273.1 [M+H]+^+ was reported for a related compound .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) near 1650–1700 cm1^{-1} and aromatic C-H bends .

Q. How to safely handle and store 5H-Pyrano[3,2-c]quinolin-5-one derivatives in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent oxidation. Avoid exposure to moisture and light .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Protocols : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. What are the recommended methods for the initial synthesis of 5H-Pyrano[3,2-c]quinolin-5-one derivatives?

  • Methodological Answer :

  • Classical Reflux : React 4-hydroxyquinolinone precursors with aldehydes (e.g., isobutyraldehyde) in 2-propanol under reflux for 6–12 hours. Monitor progress via TLC (silica gel, UV254) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
  • Yield Optimization : Adjust stoichiometry (1:1.2 ratio of quinolinone to aldehyde) and catalyst (e.g., β-alanine) to enhance regioselectivity .

Advanced Research Questions

Q. How to design experiments for regioselective synthesis of substituted 5H-Pyrano[3,2-c]quinolin-5-one derivatives?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Use a single-mode microwave reactor (e.g., CEM Discover) at 100–150°C for 10–30 minutes to accelerate cyclization. This reduces side reactions compared to traditional reflux .
  • Substituent Effects : Introduce electron-donating groups (e.g., methoxy) at position 9 to direct electrophilic substitution. Monitor regioselectivity via 1^1H NMR coupling constants .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize reaction pathways .

Q. How to resolve contradictions in spectroscopic data when characterizing novel 5H-Pyrano[3,2-c]quinolin-5-one analogs?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with simulated spectra (e.g., ACD/Labs or MestReNova) to confirm assignments. Discrepancies in 13^{13}C shifts may indicate tautomerism .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., from DMSO/EtOH) and analyzing bond lengths/angles. For example, crystallographic data for Cyclocoumarol confirmed a planar pyran ring .
  • Isotopic Labeling : Use 15^{15}N or 2^{2}H-labeled precursors to trace signal splitting in complex NMR spectra .

Q. What computational methods support the prediction of physicochemical properties for 5H-Pyrano[3,2-c]quinolin-5-one derivatives?

  • Methodological Answer :

  • logP Calculation : Apply Crippen’s fragmentation method to estimate octanol-water partition coefficients (e.g., logP = 4.07 for a methyl-substituted analog) .
  • Solubility Prediction : Use Abraham’s solvation model to correlate logS with polarity descriptors. For example, logS = -9.46 indicates low aqueous solubility .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER to guide functionalization .

Q. How to optimize microwave-assisted synthesis for 5H-Pyrano[3,2-c]quinolin-5-one derivatives to improve yield and purity?

  • Methodological Answer :

  • Parameter Screening : Use a Doehlert matrix design to test variables: temperature (80–160°C), time (5–30 min), and solvent (2-propanol vs. DMF). Higher dielectric solvents improve microwave absorption .
  • In Situ Monitoring : Employ Raman spectroscopy or fiber-optic probes to track reaction progress and terminate at maximum conversion .
  • Scale-Up Strategies : Transfer optimized conditions to a continuous-flow reactor (e.g., Uniqsis FlowSyn) for gram-scale production with consistent purity (>95%) .

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